Delamanid is a nitroimidazo-oxazole derivative and a new anti-tuberculosis (TB) drug . It exhibits potent in vitro and in vivo antitubercular activity against drug-susceptible and -resistant strains of Mycobacterium tuberculosis . Enantiomers are molecules that have the same molecular formula and connectivity of atoms but differ in their spatial arrangement .
A concise and sequential synthesis of Delamanid has been developed . The synthesis required chiral epoxides as key intermediates . The synthesis of Delamanid was achieved by reaction with 2-bromo-4-nitroimidazole with an overall yield of 27% .
Delamanid is a hydrophobic small molecule with a molecular weight of 534 Da and a logP of 6.1 . It has limited aqueous solubility (<0.017 mg L−1) and a high melting point (T. m= 196 °C) .
Enantiomers share identical physical properties such as melting point, boiling point, and solubility . They rotate plane polarized light direction to equal, but opposite angles, and interact differently with other chiral molecules .
Enantiomers share identical physical properties such as melting point, boiling point, and solubility . These properties are determined by the overall molecular structure and composition, which remain the same in enantiomers .
This compound is derived from the broader class of imidazo[2,1-b]oxazoles, which are recognized for their diverse biological activities. The specific structure incorporates a trifluoromethoxy group and a piperidine moiety, which are significant for enhancing pharmacological properties. The source of this compound includes various chemical databases such as PubChem and Chemical Book, which provide detailed information on its chemical properties and potential applications in drug development .
The synthesis of (S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole typically involves multiple steps that include:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of (S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole exhibits several notable features:
The stereochemistry at the chiral center is crucial for biological activity, with the (S) configuration being essential for optimal interaction with biological targets.
(S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole may undergo several chemical reactions relevant to its functionality:
These reactions are essential for modifying the compound for enhanced efficacy or altered pharmacological profiles.
The mechanism of action for (S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole is likely related to its interaction with specific biological targets such as enzymes or receptors involved in disease pathways:
Further studies are required to elucidate these mechanisms in detail through biochemical assays and molecular docking studies.
The physical and chemical properties of (S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole include:
Property | Value |
---|---|
Molecular Weight | 525.49 g/mol |
Melting Point | Not readily available |
Solubility | Soluble in organic solvents |
Log P (Octanol/Water Partition Coefficient) | Not specified but likely high due to lipophilicity |
These properties influence its bioavailability and distribution within biological systems.
(S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole has potential applications in various fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3